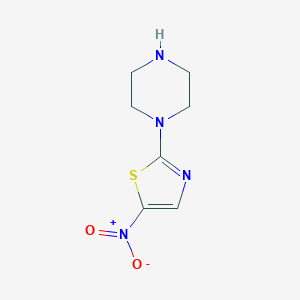

1-(5-Nitro-thiazol-2-yl)-piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c12-11(13)6-5-9-7(14-6)10-3-1-8-2-4-10/h5,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGMKWIHCNMCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 5 Nitro Thiazol 2 Yl Piperazine

Precursor Synthesis and Reaction Pathways for the Core Structure

The formation of the 1-(5-nitro-thiazol-2-yl)-piperazine core relies on the strategic assembly of its precursor fragments. The key starting materials are typically derivatives of thiazole (B1198619) and piperazine (B1678402), which are brought together through carefully chosen reaction pathways.

Nucleophilic Substitution Approaches involving Piperazine and Thiazole Moieties

A prevalent method for constructing the this compound scaffold is through nucleophilic substitution. This approach typically involves the reaction of a piperazine derivative with a thiazole ring bearing a suitable leaving group at the 2-position. For instance, 2-chloro-5-nitrothiazole (B1590136) serves as a common electrophilic partner for piperazine. The nitrogen atom of the piperazine ring acts as a nucleophile, displacing the chloride to form the desired carbon-nitrogen bond.

Similarly, the synthesis of 1-(5-nitro-2-pyridinyl)-piperazine is achieved by reacting 2-chloro-5-nitropyridine (B43025) with piperazine in acetonitrile, with potassium carbonate acting as a base. prepchem.com While not a thiazole, this example illustrates the general utility of reacting halo-nitroaromatic compounds with piperazine to form the core structure.

Condensation and Cyclization Reactions in Core Formation

The formation of the thiazole ring itself is often a key step in the synthesis of the target molecule. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole core. organic-chemistry.org This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. organic-chemistry.org Variations of this method can be employed to pre-form the thiazole ring which can then be coupled with piperazine.

Another approach involves the cyclocondensation of thiosemicarbazone derivatives with α-halocarbonyl compounds. researchgate.net For example, novel thiazole derivatives can be synthesized from the reaction of thiosemicarbazone derivatives with α-halocarbonyl derivatives. researchgate.net In a specific instance, target compounds carrying both thiazole and piperazine rings were generated by reacting a thiosemicarbazide (B42300) derivative with an appropriate 2-bromoacetophenone (B140003) in ethanol. nih.govmdpi.com

Multi-component reactions also offer an efficient route to thiazole and thiazolidine-4-one derivatives. tandfonline.comresearchgate.nettandfonline.com These one-pot reactions can involve the condensation and cyclization of multiple starting materials, such as hydrazines, isothiocyanates, and α-haloketones, to rapidly assemble complex heterocyclic systems. researchgate.nettandfonline.com

Post-Synthetic Modification Strategies for Enhanced Activity and Specificity

Once the this compound core is synthesized, further modifications are often introduced to modulate its biological activity, selectivity, and pharmacokinetic properties. These modifications primarily target the unsubstituted nitrogen atom of the piperazine ring.

Functionalization of the Piperazine Moiety

The secondary amine of the piperazine ring provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. mdpi.comresearchgate.nettandfonline.com

Acylation of the piperazine nitrogen is a common strategy to introduce amide functionalities. This can be achieved by reacting the this compound with various acylating agents such as acid chlorides or anhydrides. For example, the acylation of 2-(piperazin-1-yl)benzo[d]thiazole with bromoacetyl bromide in the presence of triethylamine (B128534) affords the corresponding bromoacetylpiperazine intermediate. nih.gov This intermediate can then be further modified, for instance, by reaction with sodium azide (B81097) to produce an azide derivative, which is a versatile precursor for click chemistry reactions. nih.gov

| Reactant 1 | Reactant 2 | Product |

| 2-(Piperazin-1-yl)benzo[d]thiazole | Bromoacetyl bromide | Bromoacetylpiperazine intermediate |

| Bromoacetylpiperazine intermediate | Sodium azide | 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone |

Table 1: Example of Acylation and Subsequent Derivatization. nih.gov

Alkylation of the piperazine nitrogen introduces a variety of substituents, with benzyl (B1604629) groups being a frequent choice due to their influence on biological activity. mdpi.comresearchgate.net The reaction of 1-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine with substituted benzyl chlorides in DMF is a common method for synthesizing these derivatives. nih.govresearchgate.net The choice of substituent on the benzyl chloride allows for the fine-tuning of the molecule's properties. nih.govresearchgate.net For instance, a series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives were synthesized to explore their structure-activity relationships. nih.govresearchgate.net

| Piperazine Derivative | Benzyl Chloride Derivative | Product |

| 1-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | 2-nitrobenzyl chloride | 1-(2-nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine |

| 1-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | 2,5-dichlorobenzyl chloride | 1-(2,5-dichlorobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine |

| 1-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | 2,5-dichlorobenzyl chloride | 1-(2,5-dichlorobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazine |

Table 2: Examples of Alkylation with Substituted Benzyl Chlorides. nih.gov

The reaction of 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine with various azides via click chemistry also demonstrates the versatility of alkylated piperazine derivatives in constructing more complex molecular architectures. nih.gov

Introduction of Sulfonyl Groups

The derivatization of the piperazine ring, specifically at the N-4 position, offers a valuable opportunity to introduce a wide array of functional groups, including sulfonyl moieties. While direct literature on the sulfonylation of this compound is specific, the general principles of N-sulfonylation of piperazine-containing heterocyclic compounds are well-established. This reaction typically involves the treatment of the secondary amine of the piperazine ring with a suitable sulfonyl chloride in the presence of a base.

This synthetic strategy allows for the creation of a diverse range of sulfonamide derivatives. The nature of the 'R' group on the sulfonyl chloride can be varied extensively, incorporating aliphatic, aromatic, or other heterocyclic systems, thereby modulating the steric and electronic properties of the final compound. For instance, the synthesis of sulfonyl piperazine-integrated triazole conjugates has been reported, demonstrating the feasibility of incorporating complex functionalities through this method. rsc.org Similarly, the synthesis of aryl sulfonamide derivatives of related nitro-imidazole piperazine structures has been achieved, further supporting the applicability of this approach. researchgate.net

Derivatization of the Thiazole Ring

The thiazole ring within the this compound scaffold presents distinct chemical characteristics that influence its derivatization potential. The primary mode of reactivity involves the inherent properties of the 5-nitro-thiazole system.

Substituent Effects on Electron Density and Reactivity

The presence of a nitro group at the 5-position of the thiazole ring is a dominant factor in determining its chemical reactivity. The nitro group is a potent electron-withdrawing group, which significantly reduces the electron density of the aromatic thiazole ring. This deactivation has two major consequences for the reactivity of the ring:

Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient nature of the 5-nitro-thiazole ring makes it less susceptible to attack by electrophiles.

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing effect of the nitro group activates the thiazole ring for nucleophilic attack. This is particularly relevant at the 2-position, where the piperazine moiety is attached.

Kinetic studies on the reactions between 2-nitrothiazoles and nucleophiles, such as piperidine (B6355638), have shown that the nitro group can act as a leaving group in a two-step nucleophilic aromatic substitution mechanism. rsc.org This indicates that the C-N bond between the thiazole ring and the piperazine nitrogen can be susceptible to cleavage under certain conditions, although the primary derivatization focus is typically on the more reactive secondary amine of the piperazine.

Integration of Diverse Heterocyclic and Aromatic Substituents

A prevalent and highly effective strategy for the diversification of the this compound core is the introduction of various heterocyclic and aromatic substituents at the N-4 position of the piperazine ring. This is typically achieved through a nucleophilic substitution reaction where the secondary amine of the piperazine acts as the nucleophile.

A common synthetic route involves the reaction of this compound with a range of substituted benzyl chlorides in a suitable solvent such as dimethylformamide (DMF), often in the presence of a mild base like sodium bicarbonate. nih.govresearchgate.net This method allows for the straightforward incorporation of a wide variety of substituted aromatic rings.

| Starting Material | Reagent | Product | Reference |

| 1-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | Substituted benzyl chloride | 1-(Substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | nih.govresearchgate.net |

| 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl) piperazine | Substituted-(azidomethyl) benzene | 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl) piperazine | nih.gov |

Beyond simple aromatic rings, this approach facilitates the integration of more complex heterocyclic systems. For example, libraries of benzothiazole-piperazine conjugates have been synthesized, showcasing the versatility of this synthetic handle for creating hybrid molecules with potentially enhanced biological activities. researchgate.net

Advanced Synthetic Approaches and Methodological Innovations

To expedite the discovery of novel derivatives with improved properties, modern synthetic strategies such as combinatorial chemistry and parallel synthesis are increasingly being employed. These high-throughput methods allow for the rapid generation of large, structurally diverse libraries of compounds based on the this compound scaffold.

Combinatorial Chemistry Techniques for Library Generation

Combinatorial chemistry provides a powerful platform for the efficient synthesis of large collections of related compounds. mdpi.com In the context of this compound, combinatorial approaches can be utilized to systematically explore the chemical space around this core structure. This often involves solid-phase synthesis, where the piperazine or a precursor is anchored to a resin, followed by a series of reactions to introduce diverse building blocks. mdpi.com For instance, a library of piperazine-tethered thiazole compounds can be generated by reacting a resin-bound precursor with a variety of carboxylic acids or other electrophiles. nih.gov

Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

A suite of analytical methods is utilized to provide a comprehensive characterization of this compound and its derivatives. These techniques are essential for confirming the identity, structure, and purity of the synthesized compounds. mdpi.comnih.govnih.gov

Spectroscopic Methods

Spectroscopic techniques are foundational in the structural analysis of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of various derivatives, characteristic signals are observed. For instance, in a series of N-(5-nitrothiazol-2-yl)acetamides containing an arylpiperazine moiety, the proton of the thiazole ring typically appears as a singlet around δ 8.33 ppm. nih.gov The protons of the piperazine ring exhibit signals that can vary depending on the substituent. For example, in N-(5-nitrothiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide, the piperazine protons appear as triplets at δ 3.23 and 2.81 ppm. nih.gov Similarly, for N-(5-nitrothiazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)acetamide, these protons are observed as triplets at δ 3.38 and 2.82 ppm. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework. In a series of thiazolylhydrazine-piperazine derivatives, the carbon signals for the piperazine ring were observed at δ 46.15 and 46.77 ppm. nih.gov

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Thiazole Proton (δ, ppm) | Piperazine Protons (δ, ppm) | Reference |

| N-(5-nitrothiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide | CDCl₃ | 8.33 (s) | 3.23 (t), 2.81 (t) | nih.gov |

| N-(5-nitrothiazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)acetamide | CDCl₃ | 8.33 (s) | 3.38 (t), 2.82 (t) | nih.gov |

| 1-(N¹-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine | DMSO-d₆ | - | 2.46 (br. s), 2.99 (br. s) | nih.gov |

Note: This table presents a selection of reported data and is not exhaustive.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of piperazine itself shows characteristic absorption bands. chemicalbook.com For derivatives of this compound, key stretching frequencies confirm the presence of the nitro group (NO₂), the thiazole ring, and the piperazine moiety. The structures of synthesized thiazolylhydrazine-piperazine derivatives have been confirmed using IR spectroscopy, among other techniques. mdpi.comnih.gov

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.

For several N-(5-nitrothiazol-2-yl)acetamide derivatives, HRMS (using electrospray ionization, ESI) was employed to confirm their molecular formulas. For example, the [M+H]⁺ ion for N-(5-nitrothiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide was calculated as 362.1281 and found to be 362.1285. nih.gov Similarly, for N-(5-nitrothiazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)acetamide, the calculated [M+H]⁺ was 416.1010, and the observed value was 416.1005. nih.gov The structures of various other piperazine derivatives have also been confirmed by MS and HRMS. nih.govnih.gov

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| N-(5-nitrothiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide | [M+H]⁺ | 362.1281 | 362.1285 | nih.gov |

| N-(5-nitrothiazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)acetamide | [M+H]⁺ | 416.1010 | 416.1005 | nih.gov |

| 2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinecarbothioamide | [M+H]⁺ | 278.1434 | 278.1426 | nih.gov |

Note: This table presents a selection of reported data and is not exhaustive.

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for assessing the purity of synthesized compounds. Thin-Layer Chromatography (TLC) is a common technique used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of the product. The purity of synthesized this compound derivatives is often checked by TLC. nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. The structures of various piperazine-containing compounds have been established with the aid of elemental analysis. mdpi.com

Molecular Mechanisms of Action and Biological Target Interactions Preclinical Studies

Enzyme Inhibition Profiles

Research into the enzymatic inhibition capabilities of 1-(5-Nitro-thiazol-2-yl)-piperazine and its derivatives has unveiled a range of activities against several key enzymes.

Preclinical studies on indolequinones, which are structurally distinct from this compound, have shown that they can act as NADH-dependent inhibitors of recombinant human NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This mechanism-based inhibition was observed for indolequinones with specific substituents. nih.gov However, there is currently no available preclinical data specifically detailing the inhibitory activity of this compound against NQO1.

Derivatives of 2-amino-5-nitrothiazole (B118965) have been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes. nih.govinrae.fr A series of 2-amino-5-nitrothiazole derived semicarbazones demonstrated preferential inhibition towards MAO-B. nih.govinrae.fr For instance, compound 4 , (1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide), was identified as a potent and selective MAO-B inhibitor with a competitive and reversible mechanism of action. nih.govinrae.fr

Similarly, studies on pyridazinobenzylpiperidine derivatives have also identified potent and selective MAO-B inhibitors. mdpi.com Thiazolylhydrazine-piperazine derivatives have been investigated as selective MAO-A inhibitors, with some compounds showing significant potency. nih.govmdpi.com

While these findings highlight the potential of the 5-nitrothiazole (B1205993) and piperazine (B1678402) scaffolds in MAO inhibition, specific preclinical data on the MAO-A and MAO-B inhibitory profile of this compound is not currently available.

Table 1: MAO Inhibition Data for Related Compounds

| Compound | Target | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Compound 4 nih.govinrae.fr | MAO-B | 0.212 | Competitive, Reversible |

| Compound 3e nih.gov | MAO-A | 0.057 | Competitive, Reversible |

This table presents data for compounds structurally related to this compound to illustrate the potential of the core scaffolds.

Bacterial enoyl-acyl carrier protein reductase (ENR) is a recognized target for antibacterial agents. nih.gov High-throughput screening has identified various chemical classes as inhibitors of Escherichia coli ENR. nih.gov However, there are no specific preclinical studies available that report on the inhibitory activity of this compound against bacterial ENR.

Topoisomerase II is a crucial enzyme in DNA replication and a target for anticancer drugs. nih.gov Novel hybrids of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine have been designed and shown to inhibit topoisomerase IIα. nih.gov Despite the presence of a thiazole (B1198619) ring, a common feature in some topoisomerase inhibitors, there is no direct preclinical evidence of this compound's activity as a topoisomerase inhibitor.

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are implicated in cancer progression. nih.govnih.gov The piperazine scaffold has been utilized in the design of MMP inhibitors. nih.gov A new generation of cyclic MMP inhibitors derived from dl-piperazinecarboxylic acid has demonstrated high affinity for several MMPs, including MMP-9. nih.gov Additionally, some thiazole derivatives have been investigated for their MMP inhibitory activity. researchgate.net

Despite the presence of the piperazine and thiazole moieties, there is a lack of specific preclinical data on the inhibitory effects of this compound on MMP-2 and MMP-9.

Cyclooxygenase-2 (COX-2) is a key enzyme in inflammation and a target for anti-inflammatory drugs. nih.govnih.gov Piperazine derivatives have been explored as dual COX-2/5-LOX inhibitors, with some showing promising activity. rsc.org The thiazole moiety is also present in some compounds with COX-2 inhibitory potential. nih.gov However, no specific preclinical studies have been found that detail the interaction or inhibitory activity of this compound with the COX-2 receptor.

Receptor Binding and Modulatory Activities

Dopamine (B1211576) Receptor Subtype Interactions (D2, D3)

The piperazine moiety is a common pharmacophore in many centrally active agents, and its derivatives are known to interact with dopamine receptors. Specifically, D2 and D3 receptor subtypes are significant targets for antipsychotic and neurological medications. While direct binding data for this compound is not available, studies on other piperazine-containing molecules indicate a potential for interaction. For instance, some thiazole-piperazine derivatives have been investigated for their central nervous system effects, with suggestions of D2/D3 dopaminergic receptor involvement in their mechanisms of action. The nature of this interaction, whether agonistic or antagonistic, and the binding affinity would require specific preclinical evaluation of this compound.

Computational studies on a variety of ligands have elucidated the key interactions within the binding pockets of dopamine receptor subtypes. For D2-like receptors, crucial interactions often involve hydrogen bonds with serine residues in the transmembrane domain 5 (TM5) and interactions with an aromatic microdomain. The presence of the piperazine ring in this compound suggests a potential for similar binding motifs.

Table 1: Examples of Piperazine Derivatives and their Dopamine Receptor Interactions This table presents data for related compounds to infer potential activity.

| Compound | Receptor Subtype | Interaction Type | Reference |

| Aripiprazole | D2, D3 | Partial Agonist | |

| Clozapine | D2, D3 | Antagonist |

Opioid Receptor System Modulation

Preclinical research has demonstrated that certain thiazole-piperazine derivatives can exert their effects through the opioidergic system. In studies involving novel synthesized thiazole-piperazine compounds, their antinociceptive (pain-relieving) effects were abolished by the pre-treatment with naloxone (B1662785), a non-selective opioid receptor antagonist. This finding strongly indicates the involvement of opioid receptors in the mechanism of action for these specific derivatives.

Molecular docking studies have further supported these pharmacological findings by showing significant interactions between these active thiazole-piperazine compounds and both µ- and δ-opioid receptors. This suggests that the combination of the thiazole and piperazine moieties can lead to the activation of the opioid system. While these studies did not specifically include this compound, the shared core structure suggests that it may also have the potential to modulate the opioid receptor system.

Table 2: Opioid Receptor Interaction of Thiazole-Piperazine Derivatives This table presents data for related compounds to infer potential activity.

| Compound Class | Receptor Subtypes | Evidence | Reference |

| Thiazole-Piperazine Derivatives | µ, δ | Antagonism by Naloxone, Molecular Docking |

Galectin-1 Inhibitory Mechanisms

Galectin-1 is a protein that plays a role in tumor progression, angiogenesis, and immune response. Its inhibition is a target for anti-cancer therapies. Currently, there is no published research directly linking this compound to the inhibition of galectin-1.

Inhibitors of galectin-1 that have been identified are structurally diverse and include small molecules and peptidomimetics. For example, a novel small molecule inhibitor, LLS2, was discovered to bind to galectin-1 and suppress cancer cell growth. Other research has focused on peptidomimetics that allosterically inhibit galectin-1. The mechanism of these inhibitors often involves disrupting the binding of galectin-1 to its carbohydrate ligands. Without specific studies, it remains unknown whether this compound possesses any galectin-1 inhibitory activity.

Cellular Pathway Modulations

Induction of Oxidative Stress in Cellular Models

The 5-nitro group is a key structural feature of this compound. Nitroaromatic and nitroheterocyclic compounds are known to be capable of inducing oxidative stress in cellular models. This occurs through a process of redox cycling, where the nitro group is reduced to a nitro radical anion by cellular reductases. In the presence of oxygen, this radical can transfer an electron to molecular oxygen to generate a superoxide (B77818) anion, a reactive oxygen species (ROS), while regenerating the parent nitro compound. This futile cycle can lead to a significant increase in intracellular ROS, overwhelming the cell's antioxidant defenses and causing oxidative damage to lipids, proteins, and DNA.

Studies on other nitro-containing heterocyclic compounds, such as 2-nitroimidazoles, have demonstrated their ability to increase the production of reactive oxygen intermediates and deplete intracellular antioxidants like glutathione, leading to cytotoxicity. It is plausible that this compound could act through a similar mechanism to induce oxidative stress, a hypothesis that would require experimental verification.

Disruption of Mitochondrial Membrane Potential

A common consequence of significant oxidative stress within a cell is the disruption of the mitochondrial membrane potential (ΔΨm). The overproduction of ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the proton gradient across the inner mitochondrial membrane, resulting in the collapse of the ΔΨm.

This disruption of the mitochondrial membrane potential has profound effects on cellular function, including the uncoupling of oxidative phosphorylation, leading to a decrease in ATP synthesis, and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. This release can, in turn, activate caspase cascades and initiate the intrinsic pathway of apoptosis, or programmed cell death. While not directly studied for this compound, this is a well-established downstream effect of compounds that induce high levels of oxidative stress.

Structure Activity Relationship Sar Studies of 1 5 Nitro Thiazol 2 Yl Piperazine Derivatives

Impact of Nitro Group Position and Substituent Variation on Biological Activity

The nitro group is a powerful modulator of biological activity, largely due to its strong electron-withdrawing properties. nih.gov In many heterocyclic compounds, the presence and position of a nitro group are essential for their therapeutic action. mdpi.comsvedbergopen.com

For the thiazole (B1198619) ring system, the position of the nitro group is a critical determinant of activity. Research on related nitro-heterocyclic drugs, such as Nitazoxanide, has demonstrated that the 5-nitro group on the thiazole ring is indispensable for its biological effects. nih.gov Removal or relocation of this group often leads to a significant reduction or complete loss of activity. nih.gov This is because the 5-position on the thiazole ring, when substituted with a nitro group, creates a specific electronic profile that is often required for interaction with biological targets, such as the PFOR enzyme in certain anaerobic organisms. nih.gov

The electron-withdrawing nature of the nitro group influences the polarity and reactivity of the entire molecule, which can enhance interactions with nucleophilic sites within target proteins. nih.gov In broader classes of nitro-aromatic drugs, this group is often activated via enzymatic reduction in biological systems, a process that is fundamental to their mechanism of action. mdpi.comsvedbergopen.com

Influence of Piperazine (B1678402) Ring Substitution Patterns on Efficacy and Selectivity

The piperazine ring serves as a versatile linker and a key pharmacophoric element in many approved drugs. mdpi.comnih.gov Its substitution pattern significantly affects the physicochemical properties, conformational flexibility, and ultimately, the biological activity of the derivatives. mdpi.comnih.gov In the context of thiazole-piperazine derivatives, modifications to the piperazine moiety are a primary strategy for optimizing potency and selectivity.

The substituent attached to the distal nitrogen (N4) of the piperazine ring plays a pivotal role in defining the molecule's interaction with its biological target.

Aromatic and Heterocyclic Substituents: The introduction of various aryl or heteroaryl groups at the N4 position can profoundly impact activity. Studies on related nitrotriazole-based piperazines showed that substituting the piperazine with phenyl groups bearing electron-withdrawing substituents (e.g., p-chloro or p-trifluoromethyl) resulted in more potent compounds. researchgate.net In other series, attaching heterocyclic rings like indole, either directly or via a linker, was shown to maintain high affinity and selectivity for specific receptors. nih.gov

Alkyl and Functionalized Chains: The nature of alkyl chains attached to the piperazine nitrogen also modulates efficacy. For instance, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, extending a phenylethyl group from the piperazine ring led to a decrease in binding activity compared to a benzyl (B1604629) group. mdpi.com Conversely, introducing an ethylamine (B1201723) chain at this position yielded derivatives with higher affinity. mdpi.com

The basicity of the piperazine nitrogen atoms is another crucial factor. N-substitution with amide-linked heterocyclic rings can decrease the basicity of the adjacent nitrogen, yet in some cases, this does not negatively impact receptor affinity, suggesting a limited role for that specific nitrogen in hydrogen bonding or ionic interactions with the target. nih.gov

| Base Scaffold | Piperazine N4-Substituent | Observed Effect on Activity | Reference |

| Nitrotriazole-piperazine | p-Trifluoromethylphenyl | Increased potency against T. cruzi | researchgate.net |

| Nitrotriazole-piperazine | p-Chlorophenyl | Increased potency against T. cruzi | researchgate.net |

| Thiazolopyrimidine-piperazine | Benzyl | High affinity | mdpi.com |

| Thiazolopyrimidine-piperazine | Phenylethyl | Decreased affinity compared to benzyl | mdpi.com |

| Thiazolopyrimidine-piperazine | Ethylamine chain | Increased affinity compared to benzyl | mdpi.com |

| Tetrahydronaphthalen-piperazine | Indole-amide linker | Maintained high affinity and selectivity | nih.gov |

The three-dimensional structure (conformation) of 1-(5-nitro-thiazol-2-yl)-piperazine derivatives is key to their ability to bind to a target receptor. Conformational analysis helps identify the most stable and biologically active shapes of these molecules. nih.gov

Pharmacophore modeling identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For a series of 1-(2-pyrimidinyl)piperazine derivatives, a pharmacophore model was developed consisting of 11 features that define the ideal binding pattern to their hypothetical receptor. nih.gov Such models are crucial for designing new derivatives with improved potency and selectivity by ensuring they can adopt the correct conformation to align with the pharmacophoric points in the target's binding site. The piperazine ring often acts as a central scaffold to correctly orient these pharmacophoric groups. nih.gov

Role of Fused and Pendant Heterocyclic Moieties in Modulating Activity (e.g., Furan (B31954), Thiophene, Imidazole)

Attaching additional heterocyclic rings, either fused to the core structure or as pendant groups, is a common strategy to explore new chemical space and modulate biological activity. The choice of heterocycle can influence target recognition, binding affinity, and pharmacokinetic properties.

Furan: In a series of 2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives, the furan moiety was a key component of the scaffold, with further modifications on an attached piperazine ring leading to potent and selective adenosine (B11128) A2A receptor inverse agonists. mdpi.com

Thiophene: Thiophene can be incorporated as a bioisosteric replacement for other rings like furan or phenyl groups, often leading to distinct biological profiles.

Imidazole (B134444) and Triazole: Nitro-substituted imidazoles and triazoles are well-known bioactive scaffolds. nih.govresearchgate.net Comparing the activity of 3-nitro-1,2,4-triazole-based piperazines with 2-nitroimidazole (B3424786) analogues revealed that the nitrotriazole derivatives were significantly more potent as antichagasic agents. researchgate.net

Thiazole: The thiazole ring itself is a versatile moiety found in numerous bioactive agents. nih.govnih.gov Combining it with a piperazine linker creates a privileged structural motif. nih.gov For example, libraries of piperazine-tethered thiazole compounds have been synthesized and screened to identify potent antiplasmodial agents. mdpi.com

Steric and Electronic Effects in Ligand-Target Recognition and Binding

The interaction between a this compound derivative (the ligand) and its biological target is governed by a combination of steric and electronic effects.

Electronic Effects: The potent electron-withdrawing effect of the 5-nitro group is a dominant electronic feature. nih.gov It deactivates the thiazole ring and alters the polarity of the molecule, which can promote favorable interactions with electron-rich or nucleophilic sites in a receptor's binding pocket. nih.gov Similarly, the electronic nature of substituents on the N4-phenyl ring of the piperazine can dictate activity; electron-withdrawing groups have been shown to enhance potency in certain series. researchgate.net

Steric Effects: The size and shape (steric bulk) of substituents are critical for ensuring a proper fit within the binding site. A substituent that is too large may cause steric hindrance, preventing the ligand from binding effectively. For example, the observation that a phenylethyl group on the piperazine led to lower activity than a smaller benzyl group suggests a potential steric clash within the receptor. mdpi.com Conversely, a certain degree of bulk may be required to occupy a specific hydrophobic pocket and enhance binding affinity.

Comparative SAR Analysis with Related Heterocyclic Scaffolds

To understand the unique contribution of the this compound scaffold, it is useful to compare its SAR with that of related structures.

Nitrotriazole-based Piperazines: These compounds show significant activity against T. cruzi. Their SAR indicates that 1-phenyl piperazines with electron-withdrawing groups in the para or meta position are most potent. researchgate.net This highlights the importance of the electronic properties of the substituent on the piperazine ring, a finding that is likely translatable to the nitrothiazole series.

Nitroimidazole-based Compounds: While structurally similar, 2-nitroimidazole-based piperazines were found to be generally less potent than their 3-nitrotriazole counterparts against T. cruzi. researchgate.net This underscores that the specific nature of the nitro-heterocyclic core (triazole vs. imidazole vs. thiazole) is a crucial determinant of activity.

Thiazolo[5,4-d]pyrimidine-based Piperazines: In this series, the piperazine linker was found to be preferable to a piperidine (B6355638) linker for adenosine A2A receptor affinity. mdpi.com This suggests that the second nitrogen atom in the piperazine ring is important for either binding or for imparting favorable physicochemical properties.

1,3,4-Thiadiazole-based Piperazines: A series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives were synthesized as anti-H. pylori agents. researchgate.net The results indicated that the anti-H. pylori potency was mainly attributed to the substituted nitroaryl moiety at the C-5 position of the thiadiazole ring, again emphasizing the critical role of the nitro-substituted heterocycle. researchgate.net

This comparative analysis reveals that while the piperazine linker and its substituents are vital for tuning activity, the core nitro-heterocyclic scaffold (thiazole, triazole, thiadiazole) establishes the fundamental basis for the biological effect.

Computational Chemistry and in Silico Modeling for 1 5 Nitro Thiazol 2 Yl Piperazine Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule. For 1-(5-Nitro-thiazol-2-yl)-piperazine, DFT can be used to determine optimized geometry, electronic properties, and spectroscopic features.

DFT studies on similar heterocyclic compounds, such as piperazine (B1678402) and nitroimidazole derivatives, have provided significant insights. jksus.orgresearchgate.net For instance, calculations on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate using the WB97XD and B3LYP-D levels of theory with a 6-311++G** basis set have been performed to analyze its geometric parameters. jksus.org Similar calculations for this compound would involve optimizing its 3D structure to find the most stable conformation. Key parameters such as bond lengths, bond angles, and dihedral angles of the nitrothiazole and piperazine rings would be determined.

Furthermore, DFT is employed to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For a related 3-methoxy-1-piperazinylbenzene molecule, the HOMO-LUMO energy gap was calculated to be 5.19 eV using the B3LYP/6-311++G(d,p) basis set, indicating low reactivity and high stability. researchgate.net A similar analysis for this compound would be crucial in predicting its reactivity profile.

The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can reveal information about intramolecular interactions and charge transfer. In a study of a piperazine derivative, topological parameters such as electron density and Laplacian of electron density were analyzed to understand bonding characteristics. jksus.org

Table 1: Representative Quantum Chemical Calculation Parameters

| Parameter | Description | Typical Software/Method |

| Optimized Geometry | The lowest energy 3D arrangement of atoms in the molecule. | Gaussian, GAMESS / DFT (e.g., B3LYP) |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | Gaussian, ORCA / DFT |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, identifying sites for electrophilic and nucleophilic attack. | Gaussian, Spartan / DFT |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Gaussian / Mulliken, NBO analysis |

| Vibrational Frequencies | Predicted infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation. | Gaussian / DFT |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. elsevierpure.com It is widely used to predict the interaction between a small molecule (ligand) and a protein target.

For this compound, molecular docking simulations can be performed to identify potential protein targets and predict its binding mode within the active site. This process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding poses.

In studies involving similar piperazine-tagged imidazole (B134444) derivatives, molecular docking was used to investigate their binding to the hydrophobic pocket of protein targets, revealing key polar contacts. elsevierpure.com For instance, docking studies of novel 4-nitroimidazole (B12731) analogues bearing aryl piperazines were conducted to understand their anticancer activity. researchgate.net Similarly, docking of this compound into the active sites of various enzymes or receptors could elucidate its potential mechanism of action. The binding affinity is often estimated using a scoring function, which provides a rank for different binding poses.

A crucial outcome of molecular docking is the detailed characterization of the amino acid residues in the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For example, in a study of novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles, docking simulations revealed that the triazole ring formed a hydrogen bond with an aspartate residue (Asp58) and had polar contact with a histidine residue (His231) in the human estrogen receptor alpha. nih.gov A similar analysis for this compound would identify the specific amino acids in a target protein that are crucial for its binding. This information is vital for understanding the basis of its biological activity and for guiding further lead optimization.

Table 2: Common Interactions Identified in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Electrostatic Interactions | Attractive or repulsive forces between charged molecular entities. |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur.

MD simulations have been applied to study the absorption of CO2 in piperazine-activated solutions, providing insights at the molecular level. nih.govmanchester.ac.uk In the context of drug discovery, MD simulations of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules and ions) and observing its behavior over a period of nanoseconds or even microseconds. This can reveal the stability of key interactions identified in docking, the flexibility of the ligand and the protein, and the role of water molecules in the binding site.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov

Derivatives of this compound can be used as a scaffold for virtual screening campaigns. By modifying the piperazine or thiazole (B1198619) moieties with different functional groups, a virtual library of analogs can be created. These analogs can then be docked into a target protein to identify compounds with potentially improved binding affinity or selectivity. Virtual screening of thiazole derivatives has been used to identify potential inhibitors of Mycobacterium tuberculosis. bohrium.com

Lead optimization strategies can also be guided by computational methods. For instance, if initial studies show that this compound has promising activity but poor pharmacokinetic properties, computational tools can be used to predict how modifications to its structure might improve properties like solubility or metabolic stability, while maintaining or improving its binding to the target.

Prediction of Physicochemical Parameters Relevant to Target Engagement

In silico tools can predict a wide range of physicochemical properties that are crucial for a compound's ability to reach and interact with its target. These properties are often summarized under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).

For this compound, various online platforms and software can predict parameters such as:

Lipophilicity (LogP): This affects solubility, permeability, and plasma protein binding.

Solubility (LogS): Poor aqueous solubility can hinder absorption and bioavailability.

Molecular Weight (MW): Often considered in drug-likeness rules like Lipinski's Rule of Five.

Polar Surface Area (PSA): This influences membrane permeability.

Studies on piperazine amides have utilized in silico assessments to predict drug-likeness and pharmacokinetic profiles, indicating that such predictions can guide the design of compounds with a good balance of properties. semanticscholar.org Similarly, the prediction of these parameters for this compound is a critical step in its evaluation as a potential drug candidate. wjpsonline.com

Preclinical Pharmacological Evaluation Methodologies of 1 5 Nitro Thiazol 2 Yl Piperazine and Its Analogues

In Vitro Biological Screening Assaysresearchgate.net

In vitro studies are fundamental in the initial characterization of a compound's biological effects. These assays are conducted in a controlled laboratory environment, typically using isolated cells, tissues, or enzymes. They offer a rapid and cost-effective means to screen large numbers of compounds and to gain preliminary insights into their mechanisms of action.

Antimicrobial Efficacy Assessments

The antimicrobial potential of 1-(5-nitro-thiazol-2-yl)-piperazine and related compounds has been a significant area of investigation, driven by the urgent need for new agents to combat infectious diseases.

The antibacterial properties of piperazine-containing compounds have been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria.

Analogues of this compound have been synthesized and assessed for their antibacterial action. For instance, a series of N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolone derivatives have been synthesized and evaluated for their in vitro antibacterial activity researchgate.net. Similarly, piperazine-1,3,4-thiadiazole derivatives have been evaluated for their activity against pathogenic strains of Vibrio cholerae nih.gov.

Derivatives of piperazine (B1678402) have also been investigated for their efficacy against Mycobacterium tuberculosis. For example, a piperazine-containing benzothiazinone analogue, TZY-5-84, demonstrated potent bactericidal activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) value ranging from 0.014 to 0.015 mg/L. This compound was also effective against several drug-resistant clinical isolates and intracellular bacilli in an infected macrophage model nih.govbldpharm.com. Another study highlighted that 5-nitrofuranyl-piperazine amides can exhibit significant anti-tuberculosis activity nih.gov.

The activity of related compounds has been tested against common pathogens. For example, some piperazine derivatives have shown significant antibacterial activity against Gram-negative bacteria like Escherichia coli and to a lesser extent against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus sigmaaldrich.com.

Antibacterial Activity of Piperazine Analogues

| Bacterial Strain | Compound/Analogue Class | Observed Activity | Reference |

|---|---|---|---|

| Vibrio cholerae | Piperazine-1,3,4-thiadiazole derivatives | Evaluated for antibacterial activity. | nih.gov |

| Mycobacterium tuberculosis | Piperazine-containing benzothiazinones (e.g., TZY-5-84) | Potent bactericidal activity (MIC: 0.014-0.015 mg/L). | nih.govbldpharm.com |

| Escherichia coli | N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) | Significant antibacterial activity. | sigmaaldrich.com |

| Bacillus subtilis | N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole | Moderate antibacterial activity. | sigmaaldrich.com |

| Staphylococcus aureus | N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole | Moderate antibacterial activity. | sigmaaldrich.com |

The antifungal properties of this compound analogues have also been explored, targeting opportunistic fungal pathogens.

Derivatives containing the piperazine moiety have been screened for their activity against Candida albicans and various Aspergillus species, which are common causes of fungal infections in humans nih.gov. For example, certain thiazole-1,3,5-triazine derivatives have demonstrated excellent antifungal activity against C. albicans and C. glabrata, with minimum inhibitory concentrations (MICs) lower than the standard drug fluconazole (B54011) nih.gov. The integration of a piperazine constituent with other heterocyclic ring systems has been a strategy to develop new antifungal agents mdpi.com.

Antifungal Activity of Piperazine and Thiazole (B1198619) Analogues

| Fungal Strain | Compound/Analogue Class | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | Thiazole-1,3,5-triazine derivatives | Excellent activity, lower MIC than fluconazole. | nih.gov |

| Aspergillus sp. | Piperazine derivatives | Screened for antifungal properties. | nih.gov |

Nitro-containing heterocyclic compounds, including those with a 5-nitro-thiazole scaffold, are a well-established class of anti-infective agents, particularly in the realm of antiparasitic drug discovery.

A series of 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]piperazine derivatives were synthesized and evaluated for their inhibitory activity against twenty clinical strains of Helicobacter pylori. The results were compared with the standard drug metronidazole (B1676534), with some derivatives showing promising activity researchgate.net.

Nitroimidazole derivatives, which are structurally related to 5-nitrothiazoles, have been investigated for their activity against Giardia lamblia. Some 1-methyl-5-nitroimidazole (B135252) carboxamides displayed potent activity against G. lamblia, with some compounds being more potent than metronidazole mdpi.com. The 5-nitro group is often crucial for the anti-giardial activity of these scaffolds.

The activity of 5-nitroimidazole derivatives has also been assessed against Trichomonas vaginalis. Some compounds have shown significantly better antitrichomonal activity than the standard drug metronidazole.

In the context of malaria, aryl piperazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of the chloroquine-resistant FCR-3 strain of Plasmodium falciparum in culture. Certain compounds from the aryl-alcohol series demonstrated significant antiplasmodial activity. Additionally, piperazine-tethered thiazole compounds have been identified as having interesting antimalarial activity against the chloroquine-resistant Dd2 strain of P. falciparum.

Antiprotozoal/Antiparasitic Activity of Nitro-heterocyclic Analogues

| Protozoan/Parasite | Compound/Analogue Class | Observed Activity | Reference |

|---|---|---|---|

| Helicobacter pylori | 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]piperazine derivatives | Inhibitory activity against clinical strains. | researchgate.net |

| Giardia lamblia | 1-methyl-5-nitroimidazole carboxamides | Potent activity, some more so than metronidazole. | mdpi.com |

| Trichomonas vaginalis | 5-nitroimidazole derivatives | Significantly better activity than metronidazole. | |

| Plasmodium falciparum | Aryl piperazine derivatives | Inhibition of chloroquine-resistant strain growth. | |

| Plasmodium falciparum | Piperazine-tethered thiazole compounds | Antimalarial activity against chloroquine-resistant strain. |

Cytotoxicity Assays in Cancer Cell Lines

The piperazine moiety is a common scaffold in the design of novel anticancer agents due to its ability to interact with various biological targets.

The cytotoxic potential of piperazine-based compounds has been evaluated against a panel of human cancer cell lines. For example, novel piperazine-based bis(thiazole) hybrids have been synthesized and tested for their anticancer activity. Their cytotoxicity was assessed on cell lines including HCT116 (colorectal carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) using the sulphorhodamine B assay bldpharm.com.

In other studies, benzimidazole (B57391) derivatives, some of which may incorporate a piperazine ring, have shown significant dose-dependent cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), DLD-1 (colorectal carcinoma), HepG2, and MCF-7. For instance, one benzimidazole derivative exhibited high cytotoxic activity against A549 and HepG2 cells. Similarly, a novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), induced cytotoxicity in HepG2, HCT-116, MCF-7, and A549 cell lines with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively.

Cytotoxicity of Piperazine Analogues in Cancer Cell Lines

| Cancer Cell Line | Compound/Analogue Class | Observed Activity (IC50) | Reference |

|---|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Piperazine-based bis(thiazole) hybrids | Cytotoxicity evaluated. | bldpharm.com |

| HepG2 (Hepatocellular Carcinoma) | Benzimidazole derivative (se-182) | 15.58 µM | |

| HepG2 (Hepatocellular Carcinoma) | Quinoline derivative (BAPPN) | 3.3 µg/mL | |

| MCF-7 (Breast Adenocarcinoma) | Piperazine-based bis(thiazole) hybrids | Cytotoxicity evaluated. | bldpharm.com |

| MCF-7 (Breast Adenocarcinoma) | Quinoline derivative (BAPPN) | 3.1 µg/mL | |

| HCT-116 (Colorectal Carcinoma) | Piperazine-based bis(thiazole) hybrids | Cytotoxicity evaluated. | bldpharm.com |

| HCT-116 (Colorectal Carcinoma) | Quinoline derivative (BAPPN) | 23 µg/mL | |

| A549 (Lung Carcinoma) | Benzimidazole derivative (se-182) | 15.80 µM | |

| A549 (Lung Carcinoma) | Quinoline derivative (BAPPN) | 9.96 µg/mL |

Enzyme Inhibition Assays

The ability of this compound and its analogues to inhibit specific enzymes is a key aspect of their preclinical evaluation, as it can reveal their mechanism of action and therapeutic potential.

NQO1, ENR: Specific studies on the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1) and enoyl-ACP reductase (ENR) by this compound were not prominently found in the searched literature. However, some nitrofuran compounds, which share the nitro-aromatic feature, have been shown to be activated by redox enzymes, and indolequinones have been developed as NQO1 inhibitors.

MAO: Novel series of thiazolylhydrazine-piperazine derivatives have been designed and evaluated for their inhibitory activity against monoamine oxidase (MAO) isoenzymes. Some of these compounds displayed significant and selective inhibition of MAO-A nih.gov.

MMP: Piperazine-based hydroxamic acids have been described as inhibitors of matrix metalloproteinase-13 (MMP-13) and TNF-alpha converting enzyme (TACE). Additionally, novel thiazole derivatives have been identified as potential MMP inhibitors, with some showing an effect against MMP-8 nih.gov.

COX: The inhibition of cyclooxygenase (COX) enzymes is a common target for anti-inflammatory drugs. Piperine, which contains a piperidine (B6355638) ring (related to piperazine), has been shown to inhibit the activity of COX-2 but not COX-1. Furthermore, benzhydrylpiperazine-based compounds have been designed as dual COX-2/5-LOX inhibitors, with some derivatives showing promising inhibition of both enzymes.

Enzyme Inhibition by Piperazine and Thiazole Analogues

| Enzyme | Compound/Analogue Class | Observed Activity | Reference |

|---|---|---|---|

| Monoamine Oxidase (MAO-A) | Thiazolylhydrazine-piperazine derivatives | Significant and selective inhibition. | nih.gov |

| Matrix Metalloproteinase (MMP) | Piperazine-based hydroxamic acids | Inhibition of MMP-13. | |

| Matrix Metalloproteinase (MMP) | Thiazole derivatives | Inhibition of MMP-8. | nih.gov |

| Cyclooxygenase (COX-2) | Benzhydrylpiperazine-based compounds | Promising dual inhibition with 5-LOX. |

Receptor Binding Assays (e.g., Dopamine (B1211576) Receptors, Opioid Receptors, Galectin-1)

Receptor binding assays are fundamental in determining the affinity of a compound for specific biological targets. For analogues of this compound, these assays are crucial in characterizing their potential interactions with various receptors implicated in a range of physiological and pathological processes.

Dopamine Receptors: The affinity of piperazine-containing compounds for dopamine receptors, particularly the D2 and D3 subtypes, is often evaluated due to their relevance in neuropsychiatric disorders. nih.govacs.org Binding assays are typically performed using cell lines, such as HEK-293 cells, that are genetically engineered to express these specific human dopamine receptors. acs.orgnih.gov The affinity is quantified by determining the inhibition constant (Ki), which represents the concentration of the test compound required to displace 50% of a radiolabeled ligand (like [3H]spiperone) from the receptor. acs.orgnih.gov A lower Ki value indicates a higher binding affinity. For instance, in the development of D3 receptor preferring agonists, a series of thiazole-piperazine analogues were assessed for their binding affinity to both D2 and D3 receptors. acs.orgnih.gov

Opioid Receptors: The interaction of thiazole-piperazine derivatives with opioid receptors (µ, δ, and κ) is a key area of investigation for their potential antinociceptive (pain-relieving) properties. nih.gov The involvement of the opioidergic system in the analgesic effects of these compounds is often initially suggested by in vivo studies where the effects are reversed by a non-selective opioid receptor antagonist like naloxone (B1662785). nih.gov Molecular docking studies are then frequently employed to simulate the binding of the compounds to the crystal structures of the µ and δ opioid receptors, providing insights into the potential binding interactions and supporting the pharmacological findings. nih.gov

Cell-Based Functional Assays (e.g., GTPγS binding)

Cell-based functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to that of an agonist).

The [35S]GTPγS binding assay is a widely used functional assay for G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors. nih.gov This assay measures the activation of G-proteins, which is an early event following agonist binding to a GPCR. nih.gov The binding of a non-hydrolyzable GTP analogue, [35S]GTPγS, to G-protein α-subunits is quantified in the presence of the test compound. nih.gov An increase in [35S]GTPγS binding indicates that the compound is an agonist. For example, the functional activity of thiazole-piperazine analogues as dopamine receptor agonists has been evaluated using this method in cell lines expressing human D2 or D3 receptors. acs.orgnih.gov The potency of the compound is typically expressed as the EC50 value, which is the concentration required to produce 50% of the maximal response. nih.gov

Ex Vivo and Animal Model Studies for Pharmacological Efficacy

Following in vitro characterization, promising compounds are advanced to ex vivo and animal model studies to evaluate their efficacy in a more complex biological system.

Antinociceptive Evaluations in Rodent Models

The potential pain-relieving effects of this compound analogues are assessed using various rodent models of pain. nih.gov

Acetic Acid-Induced Writhing Test: This is a common model for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which involves abdominal contractions and stretching of the hind limbs. nih.gov The administration of an effective antinociceptive compound reduces the number of writhes, indicating a peripheral analgesic effect. nih.gov

Formalin Test: This model allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain. The injection of formalin into the paw of a rodent elicits a biphasic pain response. The early phase is due to direct chemical stimulation of nociceptors, while the late phase is associated with an inflammatory response. nih.gov A reduction in the duration of paw licking and biting during either phase indicates an antinociceptive effect. For some nitro-containing compounds, a significant reduction in the second phase of the algic stimulus has been observed. nih.gov

Hot Plate Test: This test is used to evaluate centrally mediated analgesia. The animal is placed on a heated surface, and the latency to a pain response (e.g., licking the paws or jumping) is measured. An increase in the latency period suggests a central antinociceptive effect. nih.gov

To investigate the mechanism of action, these studies are often combined with the pre-treatment of animals with antagonists like naloxone. If naloxone reverses the antinociceptive effect of the test compound, it suggests the involvement of the opioid system. nih.gov

Models for Neurodegenerative Conditions (e.g., Parkinson's Disease Animal Models)

Analogues of this compound are also being investigated for their potential in treating neurodegenerative diseases like Parkinson's disease. Animal models that mimic the pathology of Parkinson's disease are crucial for these evaluations. mdpi.com

6-Hydroxydopamine (6-OHDA) Model: The neurotoxin 6-OHDA is injected into specific brain regions of rodents to selectively destroy dopaminergic neurons, replicating a key pathological feature of Parkinson's disease. acs.orgnih.gov The efficacy of a test compound is assessed by its ability to protect these neurons from degeneration or to restore motor function in the lesioned animals. acs.orgnih.gov

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is another neurotoxin that induces parkinsonism in primates and rodents by causing mitochondrial dysfunction and oxidative stress, leading to the loss of dopaminergic neurons. mdpi.com This model is considered a gold standard for replicating many of the hallmarks of Parkinson's disease. mdpi.com

Reserpine-Induced Akinesia Model: Reserpine depletes catecholamines in the brain, leading to a state of akinesia (lack of movement) in rodents. The ability of a test compound to reverse this reserpine-induced motor deficit is an indication of its potential as an anti-Parkinsonian agent. acs.orgnih.gov

In these models, the efficacy of compounds can be assessed through behavioral tests that measure motor function and by post-mortem analysis of the brain to quantify the extent of neuroprotection. acs.orgnih.govresearchgate.net

Antiparasitic Efficacy in Animal Models (e.g., Leishmania major)

Nitrothiazole derivatives have shown promise as antiparasitic agents. nih.gov Their efficacy against parasites like Leishmania major, the causative agent of cutaneous leishmaniasis, is evaluated in animal models.

In Vitro Screening: Before moving to animal models, the compounds are typically screened in vitro against the parasite. This involves determining the concentration of the compound that inhibits the growth of the parasite by 50% (IC50). nih.gov The cytotoxicity of the compounds against host cells is also assessed to determine their selectivity index. nih.gov

In Vivo Models: Rodent models, such as BALB/c mice, are commonly used for in vivo studies. The animals are infected with Leishmania major, leading to the development of skin lesions. The test compound is then administered, and its efficacy is evaluated by measuring the reduction in lesion size and parasite load within the lesions. nih.gov

The search for new antiparasitic drugs is driven by the need to overcome drug resistance and to find more effective treatments for neglected tropical diseases. nih.govnih.gov

Antipsychotic Activity Assessments in Murine Models

Piperazine derivatives are a well-established class of antipsychotic drugs. nih.gov Therefore, novel analogues of this compound are often screened for potential antipsychotic activity using murine models. These models aim to replicate certain behavioral abnormalities observed in psychosis.

Apomorphine-Induced Climbing: Apomorphine is a dopamine agonist that, at certain doses, induces a compulsive climbing behavior in mice. This behavior is thought to be related to the overstimulation of dopamine receptors, a key feature of psychosis. The ability of a test compound to inhibit this apomorphine-induced climbing is indicative of its potential antipsychotic activity.

Catalepsy Test: This test measures the induction of catalepsy, a state of immobility and waxy flexibility, which is a common side effect of typical antipsychotic drugs that block D2 dopamine receptors. The test is used to assess the potential for extrapyramidal side effects.

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. In individuals with schizophrenia, PPI is often disrupted. The ability of a compound to restore normal PPI in animal models where it has been disrupted (e.g., by dopamine agonists) suggests potential antipsychotic efficacy.

These behavioral assays, in conjunction with receptor binding data, provide a comprehensive preclinical evaluation of the potential antipsychotic properties of these compounds.

Methodological Considerations for In Vitro/In Vivo Correlation in Preclinical Development

The establishment of a robust in vitro/in vivo correlation (IVIVC) is a critical objective in the preclinical development of new chemical entities such as this compound and its analogues. A successful IVIVC can serve as a predictive tool, enabling the estimation of in vivo performance from in vitro data, thereby streamlining the development process, reducing the reliance on extensive animal testing, and providing a basis for quality control. The development of such a correlation is a multi-faceted process that involves careful consideration of the compound's physicochemical properties, the selection of appropriate in vitro assays, and the design of informative in vivo pharmacokinetic studies.

The journey from a promising in vitro profile to a viable in vivo candidate is fraught with challenges. Many compounds that exhibit potent activity in isolated biological systems fail to demonstrate efficacy in living organisms due to unfavorable pharmacokinetic properties. Therefore, a systematic approach to understanding the relationship between in vitro activity and in vivo behavior is paramount. This involves a continuous cycle of in vitro testing, in vivo evaluation, and mathematical modeling to build a comprehensive picture of the compound's disposition in the body.

For a compound like this compound, which belongs to the nitrothiazole class of compounds, specific attention must be paid to its metabolic stability, as nitroaromatic compounds can undergo complex metabolic transformations. The piperazine moiety, a common scaffold in medicinal chemistry, may also influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, the methodological considerations for establishing an IVIVC for this class of compounds must be tailored to address these specific structural features.

A well-designed preclinical IVIVC program for this compound and its analogues would typically involve a tiered approach. Initial in vitro screening assays provide a rapid assessment of biological activity and metabolic liabilities. Promising candidates then progress to more complex in vitro models that better mimic physiological conditions, and finally to in vivo studies in relevant animal models to determine their pharmacokinetic profile and efficacy. The data generated from these studies are then integrated to build and validate the IVIVC model.

Foundational In Vitro Assays for IVIVC

The foundation of any IVIVC rests upon a battery of in vitro assays designed to characterize the intrinsic properties of the drug substance and its potential interactions with biological systems. For this compound and its analogues, these assays would focus on determining their biological activity, metabolic stability, and permeability.

Antimicrobial Susceptibility Testing: Given the nitrothiazole scaffold, a primary in vitro evaluation would likely involve determining the minimum inhibitory concentration (MIC) against a panel of relevant microorganisms. This provides a quantitative measure of the compound's intrinsic potency.

Metabolic Stability Assessment: Understanding the metabolic fate of a compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions. nih.gov In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes from different species, including human. nih.govnih.gov The rate of disappearance of the parent compound over time is measured to calculate key parameters such as intrinsic clearance (CLint) and half-life (t1/2). nih.gov For nitroaromatic compounds like this compound, it is also important to identify the major metabolic pathways, which may involve nitroreduction.

Illustrative Data Table: In Vitro Metabolic Stability of this compound Analogues

| Compound | Species | In Vitro System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | Human | Liver Microsomes | 45 | 15.4 |

| Rat | Liver Microsomes | 28 | 24.8 | |

| Analogue A | Human | Liver Microsomes | 62 | 11.2 |

| Analogue B | Human | Hepatocytes | 95 | 7.3 |

This table presents hypothetical data for illustrative purposes, based on typical outcomes for heterocyclic compounds.

Cell Permeability Assays: The ability of a compound to cross biological membranes is a key determinant of its oral absorption and distribution into tissues. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. By measuring the rate of transport of the compound across a monolayer of Caco-2 cells, its apparent permeability coefficient (Papp) can be determined.

In Vivo Pharmacokinetic Studies in Preclinical Models

In vivo studies in animal models are essential to understand how a compound behaves in a complex biological system. asm.org These studies provide critical data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are necessary for establishing an IVIVC.

Selection of Animal Models: The choice of animal model is critical and should be based on factors such as similarities in metabolic pathways to humans and the relevance to the intended therapeutic indication. asm.org For antimicrobial agents, rodent models such as the neutropenic mouse thigh infection model are commonly used to evaluate in vivo efficacy. researchgate.net

Pharmacokinetic Profiling: Following administration of this compound or its analogues to the selected animal model, blood samples are collected at various time points to determine the plasma concentration-time profile. From this profile, key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) are calculated.

Illustrative Data Table: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Cmax (ng/mL) | 850 |

| Tmax (h) | 1.5 |

| AUC (0-t) (ng·h/mL) | 4200 |

| Clearance (CL) (mL/h/kg) | 2.5 |

| Volume of Distribution (Vd) (L/kg) | 3.8 |

| Bioavailability (%) | 65 |

This table presents hypothetical data for illustrative purposes.

Bridging In Vitro and In Vivo Data: The Correlation Process

The core of establishing an IVIVC lies in mathematically correlating the in vitro data with the in vivo data. This is typically done by comparing the in vitro dissolution or release profile with the in vivo absorption profile.

Deconvolution of In Vivo Data: To obtain the in vivo absorption profile, the plasma concentration-time data is subjected to a process called deconvolution. This mathematical technique separates the absorption process from the disposition (distribution and elimination) processes, yielding the fraction of the dose absorbed over time.

Establishing the Correlation: A point-to-point correlation is then attempted between the in vitro dissolution data (percent dissolved) and the in vivo absorption data (percent absorbed). A successful Level A correlation, which is the highest level of correlation, demonstrates a point-to-point relationship between the two profiles. This allows the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies.

For compounds like this compound, where metabolic stability is a key factor, the IVIVC may also incorporate in vitro metabolism data to predict in vivo clearance. The intrinsic clearance values obtained from liver microsome or hepatocyte assays can be scaled to predict the hepatic clearance in vivo. This prediction, when compared with the actual in vivo clearance, provides a measure of the in vitro-in vivo metabolic correlation.

The development of a predictive IVIVC for this compound and its analogues requires a rigorous and iterative approach. By carefully selecting and executing a range of in vitro and in vivo studies and applying appropriate mathematical models, a deeper understanding of the compound's behavior can be achieved, ultimately facilitating its progression through the drug development pipeline.

Future Directions and Emerging Research Avenues for 1 5 Nitro Thiazol 2 Yl Piperazine Analogues

Exploration of Novel Biological Targets and Therapeutic Applications

Beyond their traditional use against parasites, analogues of 1-(5-nitro-thiazol-2-yl)-piperazine are being investigated for a variety of complex diseases, demonstrating the scaffold's significant chemical versatility.